molecular formula C24H22ClNO4 B11384024 N-[2-(4-Chlorophenyl)ethyl]-2-{3,4,9-trimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide

N-[2-(4-Chlorophenyl)ethyl]-2-{3,4,9-trimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide

Cat. No.: B11384024
M. Wt: 423.9 g/mol
InChI Key: QOYUKBHYGLPHSE-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)ethyl]-2-{3,4,9-trimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a chlorophenyl group, a furochromen ring, and an acetamide moiety, which may contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)ethyl]-2-{3,4,9-trimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide typically involves multi-step organic reactions

    Synthesis of Furochromen Core: The furochromen ring can be synthesized via a cyclization reaction involving appropriate precursors such as 3,4,9-trimethyl-7-oxo derivatives. This step often requires acidic or basic catalysts and controlled temperatures to ensure proper ring formation.

    Introduction of Chlorophenyl Group: The chlorophenyl group is typically introduced through a Friedel-Crafts alkylation reaction, using 4-chlorobenzyl chloride and an appropriate catalyst like aluminum chloride (AlCl3).

    Formation of Acetamide Moiety: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenyl)ethyl]-2-{3,4,9-trimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-[2-(4-Chlorophenyl)ethyl]-2-{3,4,9-trimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide exerts its effects depends on its interaction with molecular targets. Potential pathways include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-Chlorophenyl)ethyl]-2-{3,4,9-trimethyl-7-oxo-7H-furo[2,3-F]chromen-8-YL}acetamide: shares similarities with other furochromen derivatives and chlorophenyl compounds, such as:

Uniqueness

    Structural Complexity: The combination of a furochromen ring with a chlorophenyl group and an acetamide moiety makes this compound unique.

    Its unique structure may confer specific biological activities not observed in similar compounds, making it a valuable target for further research.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C24H22ClNO4

Molecular Weight

423.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C24H22ClNO4/c1-13-10-19-22(23-21(13)14(2)12-29-23)15(3)18(24(28)30-19)11-20(27)26-9-8-16-4-6-17(25)7-5-16/h4-7,10,12H,8-9,11H2,1-3H3,(H,26,27)

InChI Key

QOYUKBHYGLPHSE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCCC3=CC=C(C=C3)Cl)C)C4=C1C(=CO4)C

Origin of Product

United States

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